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Compound of Interest

Compound Name: UNC7096

Cat. No.: B12374766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
UNC7096 is a potent and selective biotinylated chemical probe designed to target the PWWP1

domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as

MMSET or WHSC1. NSD2 is a histone methyltransferase that plays a critical role in chromatin

regulation and is frequently implicated in cancer, particularly multiple myeloma. UNC7096
functions by occupying the methyl-lysine binding pocket of the NSD2-PWWP1 domain, thereby

blocking its interaction with histone H3 lysine 36 dimethylation (H3K36me2).[1] This specific

interaction allows for the use of UNC7096 as a high-affinity bait in affinity purification

experiments coupled with mass spectrometry (AP-MS) to identify proteins that associate with

the NSD2-PWWP1 domain in a cellular context.

These application notes provide a detailed, step-by-step guide for utilizing UNC7096 to perform

affinity purification of the NSD2-PWWP1 interactome from cell lysates, followed by identification

of the captured proteins by mass spectrometry.
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Property Value Reference

Target NSD2-PWWP1 Domain [1]

Binding Affinity (Kd) 91 ± 8 nM [2]

Mechanism of Action
Blocks NSD2-PWWP1

interaction with H3K36me2
[1]

Affinity Tag Biotin [3]

Table 2: Summary of a Representative Chemoproteomic Experiment

Parameter Description Reference

Cell Line KMS-11 (Multiple Myeloma) [3]

Lysis Buffer

20 mM HEPES pH 7.5, 350

mM KCl, 1% Triton X-100,

Protease Inhibitor Cocktail

[3]

Affinity Resin Streptavidin-coupled beads [4]

Elution Method On-bead tryptic digestion [2]

Mass Spectrometry Platform Thermo Q-Exactive [5]

Data Analysis Software MaxQuant [3]

Experimental Protocols
Protocol 1: UNC7096-Based Affinity Purification from
Cell Lysate
This protocol outlines the steps for capturing the NSD2-PWWP1 protein complex from cell

lysates using UNC7096 and streptavidin-conjugated magnetic beads.

Materials:

UNC7096 chemical probe
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Streptavidin-conjugated magnetic beads

Cell line of interest (e.g., KMS-11)

Lysis Buffer: 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, 1x Protease Inhibitor

Cocktail

Wash Buffer 1: 20 mM HEPES pH 7.5, 350 mM KCl, 0.1% Triton X-100

Wash Buffer 2: 20 mM HEPES pH 7.5, 150 mM KCl, 0.1% Triton X-100

50 mM Ammonium Bicarbonate (Ambic) in mass spectrometry-grade water

Magnetic rack

End-over-end rotator

Procedure:

Cell Lysis:

1. Harvest cultured cells and wash twice with ice-cold PBS.

2. Resuspend the cell pellet in ice-cold Lysis Buffer.

3. Incubate on ice for 20 minutes, with vortexing every 5 minutes.

4. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

5. Collect the supernatant (cell lysate) and determine the protein concentration using a

standard protein assay (e.g., BCA).

Bead Preparation and Probe Immobilization:

1. Resuspend the streptavidin magnetic beads and transfer the desired amount to a fresh

tube.

2. Place the tube on a magnetic rack to pellet the beads, and carefully remove the storage

buffer.
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3. Wash the beads three times with Lysis Buffer.

4. Resuspend the washed beads in Lysis Buffer.

5. Add UNC7096 to the bead slurry to a final concentration of 1-5 µM.

6. Incubate for 1 hour at 4°C with end-over-end rotation to immobilize the probe.

Affinity Capture:

1. After probe immobilization, pellet the beads using the magnetic rack and remove the

supernatant.

2. Wash the beads twice with Lysis Buffer to remove unbound probe.

3. Add the clarified cell lysate (e.g., 1-5 mg of total protein) to the beads.

4. Incubate for 2-4 hours at 4°C with end-over-end rotation.

Washing:

1. Pellet the beads on the magnetic rack and remove the lysate (can be saved for analysis of

unbound proteins).

2. Wash the beads three times with Wash Buffer 1.

3. Wash the beads two times with Wash Buffer 2.

4. Wash the beads twice with 50 mM Ambic to remove detergents.

Protocol 2: On-Bead Tryptic Digestion for Mass
Spectrometry
This protocol describes the elution of captured proteins by direct digestion on the beads, a

method that minimizes sample loss and contamination from the affinity matrix.

Materials:

Beads with captured protein complexes from Protocol 1
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100 mM DTT in 50 mM Ambic

550 mM Iodoacetamide (IAA) in 50 mM Ambic (prepare fresh and protect from light)

Mass spectrometry-grade Trypsin

50 mM Ammonium Bicarbonate (Ambic)

Formic Acid

C18 desalting spin tips

Procedure:

Reduction and Alkylation:

1. After the final Ambic wash in Protocol 1, remove the supernatant.

2. Resuspend the beads in 50 µL of 50 mM Ambic.

3. Add DTT to a final concentration of 10 mM.

4. Incubate at 56°C for 30 minutes with shaking.

5. Cool the sample to room temperature.

6. Add IAA to a final concentration of 55 mM.

7. Incubate at room temperature for 20 minutes in the dark.

Tryptic Digestion:

1. Add trypsin to the bead slurry (a 1:50 to 1:100 enzyme-to-protein ratio is recommended,

which may need to be optimized).

2. Incubate overnight at 37°C with shaking.

3. The next morning, add another aliquot of trypsin and incubate for an additional 4-6 hours.

[2]
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Peptide Extraction and Cleanup:

1. Pellet the beads using the magnetic rack and carefully transfer the supernatant containing

the digested peptides to a new tube.

2. Wash the beads twice with mass spectrometry-grade water, and pool the washes with the

peptide supernatant.[2]

3. Acidify the pooled peptides by adding formic acid to a final concentration of 1%.

4. Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

5. Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for mass

spectrometry analysis.
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Caption: Experimental workflow for UNC7096-based affinity purification.
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Caption: UNC7096 mechanism of action and interactome capture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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